Quantifying ribitol flux via pentose phosphate pathway (PPP) in complex matrices is hindered by endogenous background. D-Ribitol-5-13C eliminates this with site-specific C5 labeling for unambiguous MS/NMR tracking.
- 99 atom % 13C enrichment at C5 enables precise metabolic flux analysis
- Distinct +1.003 Da mass shift co-elutes with analyte for matrix effect correction
- Terminal carbon tracking resolves oxidative vs. non-oxidative PPP branch utilization
Supplied with full analytical documentation for immediate deployment in quantitative metabolomics.
Molecular Formula¹³CC₄H₁₂O₅
Molecular Weight153.14
Cat. No.B1161268
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
D-Ribitol-5-13C
Synonyms
D-Adonitol-5-13C
Molecular Formula
¹³CC₄H₁₂O₅
Molecular Weight
153.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes
5 mg / 100 mg / 0.25 g / 500 mg / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
D-Ribitol-5-13C Product Overview
D-Ribitol-5-13C (CAS unlabeled: 488-81-3) is a stable isotope-labeled pentose alcohol wherein the carbon-13 isotope is specifically incorporated at the C5 position of the D-ribitol molecule . This compound has a molecular weight of 153.14 g/mol and the molecular formula ¹³CC₄H₁₂O₅ . As a site-specifically labeled analog of the naturally occurring sugar alcohol ribitol, it serves as a critical tracer molecule for metabolic flux analysis, enabling precise tracking of carbon atoms through the pentose phosphate pathway and other metabolic networks . The compound is typically supplied with an isotopic enrichment of 99 atom % 13C and is utilized as an internal standard in quantitative mass spectrometry and NMR spectroscopy applications .
1
Positional 13C labeling
Site-specific label at C5 supports metabolic flux tracking through pentose phosphate pathway.
2
Quantitative internal standard
Enables MS and NMR quantification of ribitol without interference from endogenous pools.
3
Pathway discrimination
Allows resolution of oxidative vs. non-oxidative PPP branches in metabolic engineering studies.
Positional Specificity of D-Ribitol-5-13C
Substituting D-Ribitol-5-13C with unlabeled D-ribitol or other positional isomers (e.g., 1-13C, 2-13C, 3-13C) fundamentally compromises the analytical specificity and quantitative accuracy of metabolic tracing experiments. The positional specificity of the 13C label at C5 is essential for tracking distinct carbon rearrangement pathways, as different carbon positions in ribitol are metabolized through unique routes within the pentose phosphate pathway and interconnected metabolic networks [1]. Unlabeled ribitol cannot be distinguished from endogenous pools by mass spectrometry or NMR, rendering flux quantification impossible [2]. While uniformly labeled 13C5-ribitol provides a mass shift for all carbons, it cannot resolve positional flux information, which is critical for distinguishing between alternative metabolic routes [3]. Site-specific labeling at C5 provides a unique NMR signal that allows researchers to directly observe the metabolic fate of the terminal carbon atom, a capability not achievable with other labeling patterns or unlabeled compounds .
Analytical specificity
Unique mass shift (+1 Da) and NMR signal at C5
Unlabeled ribitol indistinguishable from endogenous background; flux quantification fails
Positional resolution
C5 labeling reports terminal carbon fate
Other positional isomers (1-13C, 2-13C) alter pathway tracking; uniformly labeled ribitol lacks route-specificity
Flux quantitation
Site-specific enrichment enables discrimination of alternative metabolic routes
Uniform 13C5-ribitol provides total carbon flux but cannot resolve oxidative vs. non-oxidative PPP contributions
[1] Fonseca, C., et al. (2008). Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts. Applied and Environmental Microbiology, 74(6), 1845–1855. doi:10.1128/AEM.02453-07. Demonstrates that the label supplied in l-[2-13C]arabinose was found on C-1 and C-2 of arabitol and ribitol, highlighting positional specificity in metabolic tracing. View Source
[2] Sumner, L. W., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 611. doi:10.3389/fpls.2015.00611. Discusses the use of 13C-enriched compounds to differentiate biological signals from artifacts. View Source
[3] Toivari, M. H., Maaheimo, H., Penttilä, M., & Ruohonen, L. (2010). Enhancing the flux of D-glucose to the pentose phosphate pathway in Saccharomyces cerevisiae for the production of D-ribose and ribitol. Applied Microbiology and Biotechnology, 85(3), 731–739. doi:10.1007/s00253-009-2184-4. NMR measurements with 13C-labelled D-glucose showed that about 60% of the D-ribose produced was derived from D-glucose, illustrating the need for specific labeling to trace carbon flow. View Source
D-Ribitol-5-13C Quantitative Evidence
Isotopic Enrichment at C5 Position
D-Ribitol-5-13C possesses a site-specific 13C label at the C5 position with an isotopic enrichment of 99 atom % 13C, whereas unlabeled D-ribitol contains only the natural abundance of 13C (approximately 1.1%) . This enrichment provides a >90-fold increase in the 13C signal intensity at the labeled position, enabling detection and quantification of metabolic intermediates at sub-micromolar concentrations that would be below the limit of detection for natural abundance measurements [1].
Isotopic enrichmentHead-to-head
>90-fold signal enhancement
Supports quantification of low-abundance metabolic intermediates.
vs. 1.1% natural abundance 13C; based on manufacturer COA.
As specified by manufacturer certificate of analysis
Why This Matters
The high isotopic enrichment enables precise quantification of low-abundance metabolic intermediates and accurate flux calculations in 13C-metabolic flux analysis (13C-MFA) experiments.
[1] Sumner, L. W., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 611. doi:10.3389/fpls.2015.00611. Discusses the enhanced detection capabilities of 13C-enriched compounds in metabolomics applications. View Source
Molecular Weight Shift in Mass Spectrometry
D-Ribitol-5-13C exhibits a monoisotopic mass of 153.071828 Da, which is 1.003355 Da higher than the monoisotopic mass of unlabeled D-ribitol (152.068473 Da) . This +1 Da mass shift is sufficient to separate the labeled compound from the natural abundance isotopologue envelope of unlabeled ribitol in high-resolution mass spectrometry, allowing for accurate quantification without interference from endogenous pools .
Mass shift (MS)Head-to-head
153.072 Da vs. 152.068 Da
Enables unambiguous MS identification without endogenous interference.
+1.003 Da shift; high-resolution MS required for baseline separation.
Mass SpectrometryQuantitative ProteomicsInternal Standard
Evidence Dimension
Monoisotopic mass
Target Compound Data
153.071828 Da
Comparator Or Baseline
Unlabeled D-ribitol: 152.068473 Da
Quantified Difference
+1.003355 Da
Conditions
High-resolution mass spectrometry
Why This Matters
The distinct mass shift enables unambiguous identification and quantification of ribitol-derived metabolites in complex biological matrices, a critical requirement for accurate metabolic flux analysis and quantitative proteomics.
Mass SpectrometryQuantitative ProteomicsInternal Standard
NMR Discrimination of C5 and C1
In solution 13C-NMR, D-ribitol exhibits identical chemical shifts for C1 and C5 (δ 60–62 ppm) when unlabeled, preventing discrimination between these two positions [1]. However, the site-specific incorporation of 13C at the C5 position in D-Ribitol-5-13C generates a unique, enhanced NMR signal solely for the terminal carbon atom, enabling unambiguous tracking of the metabolic fate of this specific carbon through enzymatic transformations . Solid-state CP-MAS NMR reveals distinct signals for C1 and C5 due to conformational asymmetry, but solution NMR requires isotopic labeling for positional resolution [2].
NMR discriminationClass-level
Solution 13C-NMR resolves C5 from C1
Site-specific labeling overcomes identical chemical shifts in solution.
Unlabeled ribitol shows δ 60–62 ppm for both C1/C5; solid-state CP-MAS also resolves but is not practical for flux studies.
Unlabeled D-ribitol: Identical chemical shifts for C1 and C5 (δ 60–62 ppm)
Quantified Difference
Positional resolution enabled by site-specific labeling
Conditions
Solution 13C-NMR spectroscopy
Why This Matters
The ability to resolve the metabolic fate of the C5 carbon specifically is essential for deciphering complex metabolic pathways where different carbon atoms follow distinct routes, such as in the pentose phosphate pathway and nucleotide biosynthesis.
[1] Ohno, S., Manabe, N., Yamaguchi, T., Uzawa, J., & Yamaguchi, Y. (2021). Ribitol in Solution Is an Equilibrium of Asymmetric Conformations. Molecules, 26(18), 5471. doi:10.3390/molecules26185471. Solution 13C-NMR has identical chemical shifts for C1 and C5. View Source
[2] Ohno, S., et al. (2021). Solid-state 13C-NMR spectrum of crystalline ribitol, where C1 and C5 signals are unequal, contrasting with solution NMR behavior. View Source
Positional Labeling for Metabolic Flux Analysis
In studies using site-specifically labeled precursors, the positional information derived from 13C NMR and MS analysis of downstream metabolites is critical for quantifying flux distribution through competing pathways. For example, when l-[2-13C]arabinose was supplied to yeast cells, the label was found on C-1 and C-2 of the resulting ribitol, demonstrating the operation of specific metabolic routes [1]. This class of experiment demonstrates that the positional labeling pattern of ribitol (e.g., at C5 vs. C1 or C2) directly reports on the activity of distinct enzymatic steps, enabling quantitative flux calculations that are not possible with uniformly labeled compounds or unlabeled tracers [2].
Positional label at C5 enables tracking of terminal carbon fate
Comparator Or Baseline
Uniformly 13C5-labeled ribitol: Provides total carbon flux but lacks positional resolution
Quantified Difference
Site-specific labeling enables discrimination between alternative metabolic pathways (e.g., oxidative vs. non-oxidative PPP)
Conditions
In vivo yeast metabolic flux analysis with 13C-NMR
Why This Matters
For metabolic engineers optimizing microbial production of value-added compounds, understanding the precise routing of specific carbon atoms is essential for identifying rate-limiting steps and designing rational genetic modifications.
[1] Fonseca, C., et al. (2008). Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts. Applied and Environmental Microbiology, 74(6), 1845–1855. doi:10.1128/AEM.02453-07. The label supplied in l-[2-13C]arabinose was found on C-1 and C-2 of arabitol and ribitol. View Source
[2] Toivari, M. H., Maaheimo, H., Penttilä, M., & Ruohonen, L. (2010). Enhancing the flux of D-glucose to the pentose phosphate pathway in Saccharomyces cerevisiae for the production of D-ribose and ribitol. Applied Microbiology and Biotechnology, 85(3), 731–739. doi:10.1007/s00253-009-2184-4. NMR measurements with 13C-labelled D-glucose showed that about 60% of the D-ribose produced was derived from D-glucose. View Source
D-Ribitol-5-13C Applications
LC-MS/MS Metabolomics Internal Standard
D-Ribitol-5-13C is ideally suited as an internal standard for the absolute quantification of ribitol and related polyols in complex biological matrices such as urine, plasma, or cell extracts. The +1.003 Da mass shift relative to unlabeled ribitol allows for chromatographic co-elution with the analyte while providing a distinct MS signal, effectively correcting for matrix-induced ionization suppression and extraction efficiency variations . This application is particularly critical in clinical metabolomics for diagnosing inborn errors of polyol metabolism, where accurate quantification of urinary ribitol concentrations is a key diagnostic parameter .
Pentose Phosphate Pathway Flux by 13C-NMR
Researchers investigating the partitioning of carbon flux through the oxidative and non-oxidative branches of the pentose phosphate pathway (PPP) should utilize D-Ribitol-5-13C. The unique NMR signal from the site-specifically labeled C5 carbon enables the direct observation of this terminal carbon's incorporation into downstream metabolites such as nucleotides, amino acids, and glycolytic intermediates. This positional resolution is unattainable with uniformly labeled 13C5-ribitol and is essential for quantifying the relative contributions of competing metabolic pathways in engineered microbial strains or cancer cell lines .
13C-MFA for Ribose Production in Yeast
In metabolic engineering projects aimed at enhancing D-ribose and ribitol production from D-glucose in Saccharomyces cerevisiae, D-Ribitol-5-13C serves as a critical tracer for validating flux predictions. Studies have shown that approximately 60% of the D-ribose produced in engineered strains is derived from D-glucose via the PPP . The use of site-specifically labeled D-Ribitol-5-13C allows for the independent verification of flux estimates through the terminal steps of ribitol biosynthesis, providing data necessary to refine metabolic models and identify bottlenecks in the pathway .
SIRM for Biomarker Discovery
D-Ribitol-5-13C is a valuable tool in stable isotope-resolved metabolomics (SIRM) studies aimed at identifying novel biomarkers for diseases such as bladder cancer, where urinary ribitol levels are known to be dysregulated . By administering D-Ribitol-5-13C to cell cultures or model organisms, researchers can track the incorporation of the labeled C5 carbon into metabolic products, distinguishing newly synthesized metabolites from pre-existing pools. This approach provides insights into the dynamic activity of the polyol pathway in disease states, potentially revealing new therapeutic targets or diagnostic markers with higher sensitivity than static metabolomic profiling .
Application
Selection Property
Validation Focus
LC-MS/MS polyol quantification
Co-eluting internal standard with distinct mass shift
Matrix-effect correction; extraction recovery in research matrices
PPP flux analysis by 13C-NMR
Positional 13C label at C5
Terminal carbon incorporation into nucleotides and glycolytic intermediates
Ribose production flux validation (yeast)
Site-specific tracer for terminal biosynthesis steps
Independent flux verification and bottleneck identification
Stable isotope-resolved metabolomics
Dynamic labeling of polyol pathway metabolites
Distinguishing de novo synthesis from pre-existing pools in research models
[1] Toivari, M. H., Maaheimo, H., Penttilä, M., & Ruohonen, L. (2010). Enhancing the flux of D-glucose to the pentose phosphate pathway in Saccharomyces cerevisiae for the production of D-ribose and ribitol. Applied Microbiology and Biotechnology, 85(3), 731–739. doi:10.1007/s00253-009-2184-4. View Source
[2] Fonseca, C., et al. (2008). Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts. Applied and Environmental Microbiology, 74(6), 1845–1855. doi:10.1128/AEM.02453-07. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.